Isopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
| Record name | ISOPENTANE | |
| Source | CAMEO Chemicals | |
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| Record name | ISOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
76701-33-2 | |
| Record name | Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8025468 | |
| Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
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Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
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| Record name | Isopentane | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
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| Record name | Isopentane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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| Record name | ISOPENTANE | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
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| Record name | Isopentane | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
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| Record name | Isopentane | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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Synthetic Methodologies and Production Processes of Isopentane
Industrial-Scale Isolation and Purification Technologies
Industrial production of isopentane (B150273) involves its separation from hydrocarbon mixtures where it is naturally present or produced through refining processes.
Recovery from Natural Gas and Light Naphtha Streams
This compound is primarily recovered from natural gas liquids and crude oil through fractional distillation nih.gov. Light naphtha, a product of crude oil distillation, also contains C5 hydrocarbons, including this compound and n-pentane ijcce.ac.ircabidigitallibrary.orgwikipedia.org. The "light ends" unit in a refinery is designed to separate these components researchgate.net.
Separation Techniques (e.g., Molecular Sieve, Superfractionation)
Separation of this compound from mixtures like light naphtha can be achieved through various techniques. Fractional distillation, particularly superfractionation, is a common method for separating hydrocarbons with close boiling points, such as this compound and n-pentane nih.govgoogle.com. Molecular sieves are also employed in the petrochemical industry for the separation and purification of hydrocarbon streams based on molecular size and shape westerncarbon.comjalonzeolite.comsse.co.th. Specifically, 5A molecular sieves can effectively adsorb normal paraffins, separating them from branched isomers like this compound sse.co.th. Adsorptive separation methods can be used to remove normal alkanes from light naphtha before rectification to produce pure this compound researchgate.net.
Isomerization of n-Pentane to this compound: Advanced Catalytic Approaches
Isomerization is a crucial process for increasing the yield of this compound, as it converts lower-octane n-pentane into its higher-octane branched isomer researchgate.netcabidigitallibrary.orgresearchgate.net. This reaction is typically carried out using advanced catalytic systems.
Dual-functional catalysts, often combining a metal function (like platinum) with an acidic support (like zeolites or sulfated zirconia), are commonly used for n-pentane isomerization asianpubs.orgonepetro.orgscirp.orgmpg.de. These catalysts facilitate both dehydrogenation/hydrogenation and skeletal isomerization reactions asianpubs.org. Examples include Pt/La mordenite (B1173385), Pt/HZSM-5, Pt/SO₄-ZrO₂, and Pt/WO₃/ZrO₂ cabidigitallibrary.orgasianpubs.orgscirp.orgmpg.deosti.govajol.info. The choice of catalyst and support significantly impacts the activity and selectivity of the isomerization process asianpubs.orgscirp.orgajol.infokaimosi.com.
Thermodynamic Modeling and Analysis of Equilibrium Conversion
Thermodynamic analysis is essential for understanding the feasibility and limitations of the n-pentane isomerization reaction. This involves calculating thermodynamic data such as standard molar enthalpy change, standard molar Gibbs free energy change, and the standard equilibrium constant at various temperatures researchgate.net.
Influence of Temperature on Equilibrium Isomerization Ratio
The isomerization of n-pentane to this compound is an exothermic reaction researchgate.netresearchgate.netwalshmedicalmedia.com. From a thermodynamic perspective, lower temperatures favor the formation of branched isomers like this compound, leading to a higher equilibrium conversion researchgate.netresearchgate.netscirp.orgwalshmedicalmedia.com. As temperature increases, the equilibrium concentration of isoparaffins in the product decreases ijcce.ac.ir. While higher temperatures can increase the reaction rate, the equilibrium conversion becomes a limiting factor ijcce.ac.irresearchgate.netput.ac.ir. There is often an optimal temperature range where a balance between reaction rate and equilibrium yield is achieved, typically below 200 °C for efficient isomerization and suppressed cracking cabidigitallibrary.orgwalshmedicalmedia.com.
Here is a conceptual illustration of the influence of temperature on the equilibrium isomerization ratio:
| Temperature (°C) | Equilibrium this compound / n-Pentane Ratio (Conceptual) |
| Lower | Higher |
| Higher | Lower |
Note: Specific equilibrium data are dependent on pressure and the presence of other components.
Effects of Reaction Pressure and Hydrogen to Hydrocarbon Molar Ratio
Reaction pressure and the molar ratio of hydrogen to hydrocarbon (H₂/HC) also significantly influence the isomerization process researchgate.netcabidigitallibrary.orgput.ac.iracs.org.
The effect of total reaction pressure can vary depending on the catalyst and conditions. Some studies indicate that increasing pressure can increase conversion up to a certain point cabidigitallibrary.org. However, high temperature and pressure together can lead to increased hydrocracking rather than isomerization walshmedicalmedia.com. The optimal pressure and H₂/HC ratio are determined to maximize this compound yield and catalyst performance while minimizing side reactions researchgate.netput.ac.ir.
This compound: Synthesis and Production via Catalytic Isomerization
This compound (2-methylbutane) is a branched-chain alkane with the chemical formula C₅H₁₂. It is a key component in gasoline blending due to its high octane (B31449) number and volatility characteristics. google.comtaylorandfrancis.com While this compound can be obtained from natural gas liquids and crude oil through fractional distillation, a significant production method involves the catalytic isomerization of n-pentane. taylorandfrancis.comnih.gov This process converts the linear n-pentane molecule into its branched isomer, this compound, typically over solid acid catalysts, often promoted by noble metals. taylorandfrancis.comtandfonline.com
This compound is primarily produced through the fractional distillation of natural-gas liquids and crude oil. nih.gov It can also be obtained from the catalytic cracking of naphtha. nih.gov The pentane (B18724) or C5 fractions from these sources can be separated by fractional distillation or passage through a molecular sieve. nih.gov Beyond these separation methods, catalytic isomerization of n-pentane is a crucial synthetic route for increasing this compound yield. taylorandfrancis.com
Phase Behavior in Reaction Systems (e.g., Gas Phase, Gas-Liquid Two-Phase)
The phase behavior of the reaction system plays a role in the efficiency of catalytic isomerization processes. Studies on the isomerization of n-pentane under supercritical conditions, for instance, have been conducted. researchgate.net Confinement within nanopores, such as those in zeolites, can significantly impact the chemical and physical behavior of fluids, including mixtures of n-pentane and this compound. acs.org Experimental studies have investigated the phase behavior and composition of confined mixtures in nanoporous media. acs.org While bulk phase behavior can qualitatively transfer to confined fluids, the equilibrium time is important for determining confined phase transitions. acs.org In heterogeneous catalytic processes, one reactant might be a permanent gas (like H₂) while others are liquids or solids, leading to various phase conditions in the reactor. conicet.gov.ar Reactions typically carried out in the gas phase, with components having high volatility, represent another type of system. conicet.gov.ar
Heterogeneous Catalysis for n-Pentane Isomerization
Heterogeneous catalysis, particularly using bifunctional catalysts containing both metal and acid sites, is widely employed for the isomerization of n-pentane to this compound. tandfonline.comacs.orgput.ac.irresearchgate.net This process typically involves a dual-function catalyst where a noble metal facilitates dehydrogenation/hydrogenation steps, and an acid function, often provided by zeolites, catalyzes the isomerization of the resulting olefins. tandfonline.comput.ac.ir
Zeolite-Based Catalysts (e.g., H-mordenite, Pt/ZSM-5, H-Beta, H-Y)
Zeolites are crystalline molecular sieves with well-defined pore structures and intrinsic acidity, making them effective supports for catalysts in isomerization reactions. put.ac.irresearchgate.net Various zeolite types, including H-mordenite, ZSM-5, H-Beta, and H-Y, have been investigated for n-pentane isomerization. researchgate.netkaimosi.comajol.info
H-Mordenite: Platinum-containing mordenite catalysts have been studied for n-pentane hydroisomerization. put.ac.irgoogle.com Studies have proposed a stepwise mechanism for the isomerization over palladium-containing mordenite. researchgate.net The conversion of n-pentane on mordenite under supercritical conditions is influenced by the total acidity and accessibility of acid sites within the channels. researchgate.net
Pt/ZSM-5: Pt/ZSM-5 catalysts have been prepared and tested for n-pentane hydroisomerization. kaimosi.comresearchgate.netsharif.edu The preparation method, including ion exchange, alkaline treatment, and platinum incorporation, can influence the catalyst's physicochemical properties and performance. kaimosi.comresearchgate.net Pt-ZSM-5 membrane catalysts have also been explored, showing that n-pentane conversion decreases and this compound selectivity increases with increasing weight hourly space velocity (WHSV). sharif.edusharif.edu
H-Beta: Platinum-hydrogen beta catalysts (Pt/HBEA) have been used for the isomerization of light n-alkanes. ajol.info Zeolite Beta is a large-pore zeolite that has been studied in Pt/Beta catalyzed isomerization of n-pentane as a model reaction system to investigate the effect of external surface diffusion barriers. kaimosi.comucl.ac.uknih.govd-nb.inforesearchgate.netresearchgate.net
H-Y: H-Y zeolites have also been examined for their acidic properties and catalytic activity in n-pentane isomerization. researchgate.netkaimosi.com Along with H-mordenite, H-Beta, and H-ZSM-5, H-Y shows increasing this compound selectivity with decreasing strength of Brønsted sites under supercritical conditions. researchgate.netkaimosi.com
Impact of Acidity and Pore Architectures on Selectivity
The acidity and pore architecture of zeolites significantly influence the selectivity in n-pentane isomerization. Strong acidity can favor cracking reactions, especially at higher temperatures. put.ac.ir The pore size and structure affect shape selectivity and the diffusion of reactants and products. put.ac.irresearchgate.netajol.infomdpi.com For example, the selectivity to branched products can be influenced by the pore diameter of the zeolite. ajol.info Zeolites with smaller microporous structures and acidic properties may suffer from lower selectivity to isomerized products due to mass transfer limitations. researchgate.net The strength of Brønsted acid sites can impact this compound selectivity. researchgate.netkaimosi.com
Role of Noble Metal Promoters (e.g., Platinum, Palladium)
Noble metals, particularly platinum and palladium, are commonly used as promoters in zeolite-based catalysts for n-pentane hydroisomerization. acs.orgput.ac.irresearchgate.netgoogle.com These metals provide the hydrogenation/dehydrogenation function necessary for the bifunctional catalytic mechanism. put.ac.ir
Platinum: Platinum is a highly active hydrogenation promoter. google.com Pt is frequently supported on zeolites like mordenite, Beta, and ZSM-5 for hydroisomerization. put.ac.irajol.infoacs.org The addition of platinum can increase the activity and stability of the catalyst. acs.org
Palladium: Palladium is also used as a promoter, sometimes in combination with platinum. researchgate.netgoogle.com Palladium can be introduced into zeolites by impregnation or ion exchange. researchgate.net While less active than platinum, palladium can be more selective by suppressing hydrocracking side reactions that are often observed with platinum alone. google.com A combination of platinum and palladium in a specific ratio on an acid mordenite support has been found to be more active and produce higher this compound selectivity with exceptional stability compared to using either metal alone. google.com
The optimal loading of noble metals is crucial, as excessive amounts can cover acid sites and decrease total acidity. researchgate.net
Catalyst Preparation Methods and Performance Optimization
Various methods are employed to prepare zeolite-based catalysts for n-pentane isomerization, including impregnation and ion exchange for incorporating noble metals. researchgate.netkaimosi.comresearchgate.netsharif.edusharif.edu Optimization of catalyst performance involves considering factors such as the amount of noble metal loading, the interaction between metal and acid sites, and the catalyst's structural properties. acs.orgput.ac.irresearchgate.netacs.org For instance, the method of platinum incorporation can affect the catalyst's physicochemical properties and performance. kaimosi.comresearchgate.net Surface modification techniques, such as chemical liquid deposition of SiO₂, can be used to control surface barriers on zeolite crystals and improve catalytic activity by facilitating transport. ucl.ac.uknih.govd-nb.inforesearchgate.net
Catalytic performance is evaluated by metrics such as conversion, selectivity, and stability. acs.orgput.ac.irresearchgate.netsharif.edusharif.edu Factors like reaction temperature, hydrogen partial pressure, and weight hourly space velocity (WHSV) influence these metrics. put.ac.irsharif.edusharif.eduresearchgate.net For example, increasing reaction temperature generally increases conversion, but selectivity to this compound may decrease due to increased cracking at higher temperatures. put.ac.irsharif.edusharif.edu Higher hydrogen partial pressure can increase isomerization selectivity while decreasing conversion. put.ac.irresearchgate.net Increasing WHSV typically decreases conversion but increases this compound selectivity due to reduced contact time. sharif.edusharif.edu
Diffusion and Transport Limitations in Zeolites
Diffusion and transport limitations within zeolite catalysts can significantly impact catalytic activity, selectivity, and stability. researchgate.netucl.ac.uknih.govd-nb.inforesearchgate.net Due to their molecular-sized pores, zeolites are prone to diffusion limitations. ucl.ac.ukd-nb.info These limitations can occur within the zeolite crystals, in the pore channel network, or at the crystal surface as external surface barriers. ucl.ac.uknih.govd-nb.inforesearchgate.net
Mass transfer limitations inside the micropores can lead to secondary hydrocracking reactions because intermediates and products have longer contact time with acidic sites. researchgate.net Reducing these diffusion limitations is crucial for improving catalyst performance. ucl.ac.uknih.govd-nb.inforesearchgate.net Strategies to mitigate diffusion limitations include synthesizing hierarchical zeolites with shorter diffusion path lengths or modifying the external surface of the zeolite crystals to reduce surface barriers. researchgate.netucl.ac.uknih.govd-nb.inforesearchgate.net Reducing surface barriers has been shown to significantly increase the apparent diffusivity of n-pentane and improve catalytic activity in n-pentane isomerization. nih.govd-nb.inforesearchgate.net
The impact of diffusion limitations becomes more pronounced at higher reaction temperatures. d-nb.info At high temperatures, reactions may primarily occur in a thin surface layer of the zeolite crystal if diffusion is severely limited. d-nb.info The particle size and internal grain boundaries of zeolite crystals can also affect apparent activity at high temperatures due to extended diffusion paths and additional diffusion barriers. researchgate.net
Heterogeneous Catalysis for n-Pentane Isomerization
Ionic Liquid Catalysis for Isomerization
Ionic liquids (ILs) have been explored as catalysts for the isomerization of hydrocarbons, including the conversion of n-pentane to this compound. google.comgoogle.comresearchgate.netresearchgate.net These liquid catalysts, often comprising an ionic liquid and a carbocation promoter, can facilitate isomerization reactions at relatively low temperatures, typically below 200°C. google.comgoogle.com
The isomerization reaction using ionic liquids involves contacting a hydrocarbon feed containing a C₅ alkane (such as n-pentane or this compound) with the ionic liquid catalyst. google.comgoogle.com This process can lead to a product mixture containing isomers of the starting material. google.com Disproportionation can occur simultaneously with isomerization, leading to the formation of lighter (C₄⁻) and heavier (C₆⁺) hydrocarbons in addition to the desired isomers. google.comgoogle.com
Influence of Ionic Liquid Composition on Product Yields
The composition of the ionic liquid catalyst significantly influences the product yields in isomerization reactions. For instance, in the skeletal isomerization of n-pentane catalyzed by trimethylamine (B31210) hydrochloride-aluminum chloride ionic liquids, increasing the molar ratio of trimethylamine hydrochloride to aluminum chloride has been found to increase catalytic activity. researchgate.net The optimal ratio of catalyst components is crucial for achieving the highest yields of desired isoparaffins. researchgate.net
The addition of certain metal salts can also enhance the catalytic activity of ionic liquids. researchgate.net Specifically, for the isomerization of n-pentane, the maximum total yield of isoparaffins can be achieved with copper(II) chloride as an activating additive, while the maximum yield of this compound is attained when copper(II) sulfate (B86663) is introduced. researchgate.net
Studies have also investigated the use of ionic liquids supported on mesoporous materials like SBA-15 for n-pentane isomerization. acs.orgresearchgate.net The type of ionic liquid and its ratio to the support material can impact catalytic performance. acs.orgresearchgate.net For example, a Pt/EMIM-AlCl₄(1:1)20/SBA-15 ionic liquid catalyst demonstrated superior performance in n-pentane isomerization compared to other tested systems. acs.org
Reaction Time and Disproportionation Side Reactions
Reaction time is a critical parameter in ionic liquid catalyzed isomerization, influencing both conversion and product distribution. The reaction time needed to reach equilibrium of initial reaction products is dependent on factors such as mixing efficiency, temperature, carbocation promoter concentration, the molar ratio of promoter to ionic liquid, and the mass/volume ratio of ionic liquid to hydrocarbon. google.comgoogle.com Increasing these conditions generally increases the reaction rate. google.comgoogle.com
While isomerization is the desired reaction, disproportionation is a significant side reaction that occurs concurrently when using ionic liquid catalysts for alkane isomerization. google.comgoogle.com Disproportionation of C₅ alkanes yields C₄⁻ and C₆⁺ hydrocarbons. google.com For this compound disproportionation, the main products observed are isobutane (B21531) and C₆⁺ isoparaffins. google.com
The selectivity to disproportionation products can change with increasing conversion. google.comgoogle.com For example, at higher this compound conversions, the selectivity to C₆ paraffins may decrease, with a concomitant increase in selectivity for isobutane and C₇⁺ hydrocarbons, likely due to secondary disproportionation reactions. google.comgoogle.com It has been noted that a substantial amount of undesirable disproportionation can begin to occur after a certain reaction time, such as 2-3 hours in some systems. patsnap.com Controlling reaction time and other parameters is therefore important to minimize side reactions and maximize the yield of desired isomers.
Hydroisomerization of Olefinic Precursors (e.g., 1-Pentene)
Hydroisomerization of olefinic precursors, such as 1-pentene (B89616), offers an alternative route to produce this compound. tandfonline.com This process typically involves a bifunctional catalyst possessing both hydrogenation and acidic sites. scirp.orguotechnology.edu.iq The reaction proceeds through the hydrogenation of the olefin to a paraffin (B1166041), followed by acid-catalyzed skeletal isomerization of the paraffin to the branched isomer. tandfonline.com
Catalytic Systems for Direct Hydroisomerization
Various catalytic systems have been investigated for the direct hydroisomerization of 1-pentene to this compound. Platinum-supported catalysts are commonly used, with supports such as mordenite (MOR) zeolites or modified metal oxides. tandfonline.comscirp.org
A Pt-MOR zeolite catalyst has been shown to be effective for the hydroisomerization of 1-pentene to this compound in a single reactor. tandfonline.com Complete conversion of 1-pentene can be achieved, with the formation of this compound being thermodynamically favored at lower temperatures. tandfonline.com The highest this compound yield (69%) in one study using Pt-MOR was obtained at 250°C. tandfonline.com
Molybdenum oxide supported on titanium dioxide (MoO₂₋ₓ(OH)ᵧ/TiO₂) has also demonstrated catalytic activity for the hydrogenation and isomerization of 1-pentene. scirp.org Complete hydrogenation of 1-pentene to n-pentane occurs at lower temperatures, while isomerization of the produced n-pentane to this compound takes place at higher temperatures (e.g., 623 K) via a carbenium ion mechanism requiring both metal-acid functions. scirp.org
The catalytic performance in hydroisomerization is influenced by factors such as reaction temperature, pressure, weight hourly space velocity (WHSV), and the molar ratio of hydrogen to olefin. tandfonline.com
Analysis of Side-Product Formation and Catalyst Deactivation
Side reactions and catalyst deactivation are significant challenges in the hydroisomerization of olefinic precursors. Under conditions of high temperature and high olefin partial pressure, side reactions like dimerization and cracking are favored, leading to product degradation and catalyst deactivation. tandfonline.com These side reactions can produce heavier and lighter hydrocarbons than the feed. tandfonline.com
For Pt-MOR catalysts used in 1-pentene hydroisomerization, side reactions have been observed to increase with increasing temperature, decreasing H₂:1-pentene ratio, and increasing space velocity. tandfonline.com The main side products identified can include methane, ethane (B1197151), propane (B168953), butanes, and C₆ and heavier hydrocarbons. tandfonline.com
Catalyst deactivation in hydroisomerization processes can be caused by several factors, including coke formation on the catalyst surface, reduction of active metal species, loss of acidic sites, and poisoning by impurities in the feed. uotechnology.edu.iqscirp.orgkau.edu.sa For example, in the hydroisomerization of n-pentane over tungstated zirconia catalysts, deactivation can be linked to carbon formation and the loss of strong acid sites due to the removal of sulfur species. scirp.org The presence of unsaturated hydrocarbon species can also lead to deactivation by strongly adsorbing onto the isomerization active sites. kau.edu.sa
Maintaining catalyst stability is crucial for the economic feasibility of hydroisomerization processes. uotechnology.edu.iq Strategies to mitigate deactivation include using high-purity feedstocks and optimizing catalyst composition and operating conditions. uotechnology.edu.iq While some catalysts like promoted tungstated zirconia have shown excellent stability over extended periods, others may exhibit a more rapid decline in activity. researchgate.netscirp.org
Dehydrogenation of this compound to Unsaturated Hydrocarbons
The dehydrogenation of this compound (i-C5H12) is a crucial process for producing valuable unsaturated hydrocarbons, namely isopentenes (isoamylenes, C5H10) and isoprene (B109036) (C5H8). This reaction is endothermic and typically carried out at high temperatures to favor product formation based on thermodynamic equilibrium considerations. oup.comresearchgate.net The process can occur in one or two stages. A two-stage process, first developed and industrialized in the former Soviet Union, involves the initial dehydrogenation of this compound to isopentenes, followed by the dehydrogenation of isopentenes to isoprene. junyuanpetroleumgroup.comjunyuanpetroleumgroup.com
Catalytic Systems for Isopentene and Isoprene Production
Various catalytic systems have been explored for the dehydrogenation of this compound. These catalysts play a critical role in facilitating the reaction at practical rates and selectivities. Two notable types of catalysts used are chromia-alumina and iridium-containing catalysts. osaka-u.ac.jpmdpi.comrsc.org
Chromia-Alumina Catalysts: Kinetics and Fouling Mechanisms
Chromia-alumina (Cr2O3/Al2O3) catalysts are widely used for the dehydrogenation of this compound, particularly in the first stage of the two-step process to produce isopentenes. junyuanpetroleumgroup.comjunyuanpetroleumgroup.comchemcess.com The Houdry-Catadiene process, which utilizes a Cr2O3/Al2O3 catalyst at around 600 °C and low pressure (~7 kPa), is an example of a one-step dehydrogenation of this compound to isoprene, achieving a reported yield of 52%. chemcess.comugr.es
Studies on the kinetics of this compound dehydrogenation over chromia-alumina catalysts indicate that the conversion of this compound and the yield of isopentenes decrease relatively quickly with process time due to catalyst deactivation. jst.go.jpcapes.gov.br Isoprene yield, however, decreases more slowly. jst.go.jpcapes.gov.br A significant factor contributing to this deactivation is coke deposition on the catalyst surface, a phenomenon known as catalyst fouling. jst.go.jpcapes.gov.brcapes.gov.br Coke distribution has been observed to vary along the axial direction of integral catalytic reactors. jst.go.jpcapes.gov.br
A kinetic model proposed for this compound dehydrogenation over chromia-alumina catalysts suggests a consecutive main reaction pathway and a parallel sub-reaction. jst.go.jpcapes.gov.br An activity factor, often modeled as a linear function of coke content, is incorporated to account for catalyst fouling in kinetic parameter estimations. jst.go.jpcapes.gov.br
Research has investigated the effect of reductive pretreatments on chromia-alumina catalysts used for dehydrogenation, including propane dehydrogenation. datapdf.com These studies highlight that the activity and stability of these catalysts are influenced by factors such as the dispersion of chromium and the effect of chromium content on the catalyst's porous structure. datapdf.com Coke formation is a significant side reaction that leads to catalyst deactivation. datapdf.com
Iridium-Containing Catalysts: Activity and Selectivity Studies
Iridium (Ir) has been explored as a component in catalysts for alkane dehydrogenation, including this compound. mdpi.comresearchgate.net Heterogeneous iridium-containing catalysts supported on materials like silica (B1680970) gel have shown high activities and selectivities for the dehydrogenation of this compound to isopentene. researchgate.net
Studies have investigated the activity and selectivity of iridium catalysts, sometimes promoted with other metals like tin (Sn). mdpi.com While monometallic Ir catalysts supported on materials like MgAl2O4 can exhibit strong hydrogenolytic behavior (undesired C-C bond breaking), the addition of a promoter such as Sn can inhibit this side reaction, thereby increasing the selectivity towards dehydrogenation products like butenes in the case of n-butane dehydrogenation. mdpi.com This suggests a beneficial action of promoters in enhancing the selectivity of iridium-based catalysts for dehydrogenation reactions. mdpi.com
The use of external additives, such as triphenylphosphine (B44618) (PPh3), in conjunction with heterogenized iridium complexes supported on silica gel has been shown to increase the conversion of this compound in catalytic dehydrogenation reactions. researchgate.net Conversions up to 30% have been reported with such systems, which aligns with predictions from thermodynamic equilibrium calculations for this compound dehydrogenation. researchgate.net
Iridium pincer complexes have also been identified as highly active and selective homogeneous catalysts for the dehydrogenation of n-alkanes, showing promise for similar applications with branched alkanes like this compound. researchgate.netosti.govaub.edu.lb These catalysts can operate at relatively low temperatures and exhibit high regioselectivity for terminal C-H bond dehydrogenation in n-alkanes. osti.gov
Thermodynamic Equilibrium Considerations in Dehydrogenation
The dehydrogenation of this compound to isopentenes and isoprene is an equilibrium-limited reaction. google.comgoogle.com High temperatures are generally required to achieve favorable equilibrium conversions due to the endothermic nature of the reaction. oup.comresearchgate.net The equilibrium constant for this compound dehydrogenation is significantly affected by temperature, with higher temperatures shifting the equilibrium towards the products (isopentenes and hydrogen, or isoprene and hydrogen). researchgate.netidosi.org For instance, a 10°C decrease in temperature can lead to a 1.3-fold decrease in the equilibrium constant of this compound dehydrogenation. idosi.org
Pressure also plays a role in the thermodynamic equilibrium. Lower pressures favor the dehydrogenation reaction, which involves an increase in the number of moles of gas. researchgate.netgoogle.com Operating under vacuum conditions can be desirable to enhance equilibrium conversion, although this introduces complexities related to product separation and compression. google.com
The presence of inert gases or a lower molar ratio of hydrogen to paraffin in the feed can also increase the equilibrium conversion. researchgate.net In some processes, oxidative dehydrogenation is explored, where an oxidation catalyst is used in conjunction with a dehydrogenation catalyst to consume the produced hydrogen and effectively shift the equilibrium. google.com However, this approach can be challenging due to the exothermicity and potential for reduced selectivity. rsc.orggoogle.com
Reaction Mechanisms and Kinetics of Isopentane Transformations
Pyrolysis Pathways and Product Distributions
Pyrolysis, the thermal decomposition of organic compounds in the absence of oxygen, is a significant initial step in the high-temperature transformation of isopentane (B150273) researchgate.net. Studies on the pyrolysis of C4-C5 alkanes, including this compound, in adiabatic compression reactors at temperatures up to approximately 1300 K show that the main products are hydrogen, methane, ethylene (B1197577), and propylene (B89431) mdpi.com.
The pyrolysis of hydrocarbons, including this compound, can be initiated by the homolytic cleavage of C-H and C-C bonds researchgate.netresearchgate.netacs.org.
Homolytic Cleavage of C-H and C-C Bonds
Homolytic cleavage involves the equal division of bonding electrons between the atoms of a bond, resulting in the formation of free radicals egrassbcollege.ac.inaakash.ac.in. This type of bond breaking typically occurs under thermal or photochemical conditions egrassbcollege.ac.in. In hydrocarbons, both C-H and C-C bonds can undergo homolytic fission researchgate.netresearchgate.netacs.orgaakash.ac.in.
Research using methods like ReaxFF molecular dynamics and Density Functional Theory (DFT) has investigated the initial pyrolysis reactions of various hydrocarbons, including this compound. These studies indicate that the initial pyrolysis reactions can be categorized into homolytic cleavage of C-H and C-C bonds researchgate.netresearchgate.netacs.org. Generally, the bond dissociation energies of C-H bonds are higher than those of C-C bonds in many hydrocarbons, although this can vary depending on the specific molecule and bond type (e.g., primary, secondary, tertiary) researchgate.netresearchgate.netaakash.ac.inresearchgate.net. For this compound, the energy barriers for the abstraction of primary, secondary, and tertiary hydrogen atoms are consistent with their corresponding bond dissociation energies researchgate.net.
The cleavage of C-C bonds is often a dominant initial decomposition channel, particularly at higher temperatures acs.orgacs.org. For example, the unimolecular decomposition reaction iC₅H₁₂ = iC₃H₇ + C₂H₅ is sensitive in the pyrolysis of this compound across the temperature range of 900–1100 K researchgate.net.
Influence of Reactor Surface Effects on Pyrolysis Rates
The surface of the reaction vessel can influence the rate of this compound pyrolysis. Studies have shown that the rate of this compound pyrolysis increases with the surface-to-volume (A/V) ratio in a static system rsc.orgubc.ca. This suggests that surface reactions play a role in the decomposition process rsc.org. The effect of varying the A/V ratio on the distribution of products has also been a subject of concern in pyrolysis studies ubc.ca.
Inhibitor Effects on Radical Mechanisms (e.g., Nitric Oxide)
Inhibitors can significantly affect the radical mechanisms involved in this compound pyrolysis. Nitric oxide (NO) is a known inhibitor for the decomposition of many paraffins rsc.orgresearchgate.net. The addition of nitric oxide can reduce the rates of decomposition to limiting values rsc.org.
The partial pressure of nitric oxide required for maximum inhibition of this compound pyrolysis has been found to be independent of the this compound pressure, suggesting that NO, at least in part, affects the surface of the reaction vessel rsc.orgresearchgate.net. Varying the NO pressure can affect the distribution of certain decomposition products rsc.orgresearchgate.net. For instance, the yield of ethylene (C₂H₄) increases with increasing NO pressure, suggesting that the reaction C₂H₅ + NO → C₂H₄ + HNO is a significant source of ethylene in inhibited decomposition rsc.orgresearchgate.net. The ratio of ethylene to ethane (B1197151) (C₂H₄/C₂H₆) decreases as the A/V ratio is increased for all NO pressures rsc.orgresearchgate.net. The HNO molecule may act as a heterogeneous hydrogenating agent for the conversion of C₂H₅ to C₂H₆ rsc.orgresearchgate.net.
Inhibitors like nitric oxide are thought to function by eliminating the more rapid free-radical component of the mechanism, leaving a residual reaction that is predominantly molecular in character rsc.org. However, it has also been indicated that this interpretation may be inadequate, as inhibitors can be involved in both initiation and termination reactions rsc.org.
Combustion and Oxidation Processes
Combustion and oxidation of this compound are complex processes involving numerous elementary reactions. These processes are critical in applications such as internal combustion engines dtic.milllnl.gov.
Molecular Dynamics Simulations for Elucidating Reaction Pathways
Molecular dynamics (MD) simulations, particularly using reactive force fields like ReaxFF, are employed to investigate the reaction mechanisms of hydrocarbon combustion and oxidation researchgate.netbanrepcultural.orgresearchgate.netacs.orgarxiv.org. These simulations can describe the breaking and formation of chemical bonds in complex reaction systems researchgate.net.
ReaxFF molecular dynamics simulations have been used to study the combustion of this compound, along with n-pentane and neopentane (B1206597) researchgate.netbanrepcultural.orgresearchgate.net. These simulations help in analyzing the effects of temperature and fuel-to-oxygen ratio on the formation of radicals and molecular products researchgate.netbanrepcultural.org. They can provide insights into the time evolution profiles of species during combustion, which is crucial for understanding microscopic mechanisms arxiv.org.
Impact of Oxygen Concentration on Combustion Characteristics
The combustion of this compound, like other hydrocarbons, involves complex reaction pathways that are significantly influenced by the concentration of oxygen. The oxidation process typically proceeds through a series of radical reactions. At low temperatures, the reaction mechanism involves the addition of molecular oxygen to alkyl and hydroperoxyalkyl radicals. wikipedia.org This can lead to a two-stage autoignition process. wikipedia.org
The availability of oxygen directly impacts the rate of fuel consumption and the subsequent formation of intermediate and final combustion products. Studies on the combustion of pentane (B18724) isomers indicate that the content of O2 in the reaction system has a very obvious effect on the combustion, with increased oxygen content generally accelerating the consumption rate of the fuel. wikipedia.org The low-temperature oxidation reactivity is particularly sensitive to the interconversion between HO2 and H2O2 radicals, while at higher temperatures, the competition between the formation of OH and HO2 radicals becomes more pronounced. nih.gov The initial steps in the oxidation of hydrocarbons in an oxygen atmosphere can involve the formation of peroxides, which subsequently decompose into free radicals that propagate complex oxidation and thermal runaway reactions. junyuanpetroleumgroup.com
Comparative Combustion Behavior of Pentane Isomers
The structural isomerism of pentane (n-pentane, this compound, and neopentane) leads to notable differences in their combustion behavior and autoignition properties. These differences are primarily attributed to variations in their molecular structures and the types of C-H bonds present. wikipedia.org
The relative reactivity of the isomers during ignition aligns with their research octane (B31449) numbers (RON), with this compound having a higher RON (92.3) and being the least reactive among the three isomers in terms of ignition delay times in the negative temperature coefficient (NTC) zone. wikipedia.org n-Pentane has a lower RON (61.7) and shorter ignition delay times. wikipedia.org The stability of the isomeric pentanes increases with increasing branching in the carbon skeleton, which correlates inversely with their heats of combustion. fishersci.se Branched isomers like this compound and neopentane have lower heats of formation and combustion compared to n-pentane. fishersci.fifishersci.se
| Pentane Isomer | Research Octane Number (RON) | First-Stage Ignition Delay (ms) (at 400 torr) | Temperature Increase During First Stage (°K) | Fuel Consumption During First Stage (%) | Heat of Combustion (kcal/mole, gas, 25°C) |
| n-Pentane | 61.7 wikipedia.org | 2.4 wikipedia.org | 163 wikipedia.orgwikipedia.org | 41 wikipedia.orgwikipedia.org | -844.99 ± 0.23 nih.gov |
| This compound | 92.3 wikipedia.org | 7.5 wikipedia.org | 70 wikipedia.orgwikipedia.org | 20 wikipedia.orgwikipedia.org | -843.31 ± 0.22 nih.gov |
| Neopentane | 85.5 wikipedia.org | 6 wikipedia.org | 106 wikipedia.orgwikipedia.org | 21 wikipedia.orgwikipedia.org | -839.88 ± 0.23 nih.gov |
Note: Ignition delay times and first-stage ignition properties are approximate and can vary with specific experimental conditions.
Hydrocracking and Disproportionation Reactions
This compound can undergo hydrocracking and disproportionation reactions, particularly in the presence of catalysts. These processes are important in the petroleum industry for upgrading lighter hydrocarbons and adjusting fuel properties.
Mechanisms Leading to Lighter and Heavier Hydrocarbon Byproducts
Hydrocracking involves the cracking of larger hydrocarbon molecules into smaller ones in the presence of hydrogen. While this compound is a relatively small hydrocarbon, it can be a product of hydrocracking heavier feedstocks cenmed.comnih.gov or undergo cracking itself under certain conditions. Disproportionation, on the other hand, involves the reaction of two molecules of a hydrocarbon to produce one molecule with a lower carbon number and one with a higher carbon number. For this compound (C5), disproportionation can lead to the formation of lighter hydrocarbons, such as butanes (C4), and heavier hydrocarbons, such as hexanes (C6). fishersci.co.ukuni.lu
A proposed mechanism for the disproportionation of light paraffins like this compound over acidic catalysts involves the formation of a carbo-cation intermediate, which can then dimerize with another paraffin (B1166041) molecule to form a larger activated molecule. This larger molecule subsequently cracks to produce hydrocarbons with different carbon numbers. fishersci.co.uk Protolysis of C-C bonds is considered an initiating step in cracking reactions, while protolysis of C-H bonds is associated with isomerization and disproportionation. uni.lu
Role of Dual-Function Catalysts in Product Selectivity
Dual-function catalysts, typically comprising a metal component and an acidic component, play a crucial role in catalyzing the hydrocracking and disproportionation of alkanes and influencing product selectivity. cenmed.comfishersci.ieuni.lusigmaaldrich.com The metal component, often a noble metal like platinum or palladium or non-precious metals like nickel, cobalt, or molybdenum, provides hydrogenation and dehydrogenation activity. cenmed.comsigmaaldrich.com The acidic component, commonly a zeolite (e.g., Mordenite (B1173385), ZSM-5, Y zeolite, Beta zeolite) or silica-alumina, provides cracking and isomerization activity. cenmed.comuni.lusigmaaldrich.comfishersci.be
In these bifunctional catalysts, hydrocarbon conversion occurs through a sequence of reactions involving both types of sites. Alkanes are typically dehydrogenated on the metal sites to form olefins, which then undergo isomerization and cracking on the acidic sites. nih.govsigmaaldrich.com The resulting olefinic products are subsequently hydrogenated back to paraffins on the metal sites. uni.lu
The balance between the metal and acidic functions is critical for controlling product selectivity. Catalysts with strong hydrogenation activity and moderate acidity are often preferred to promote hydroisomerization (rearrangement of the carbon skeleton) and suppress excessive hydrocracking (breaking of C-C bonds), thus maximizing the yield of branched isomers like this compound. sigmaaldrich.com The acidity of the zeolite component can be adjusted to tune selectivity. sigmaaldrich.com Removing or minimizing the dehydrogenation activity in a secondary reaction zone can potentially increase the yield of isoparaffins like this compound and isobutane (B21531) from hydrocracking. fishersci.ca The pore size and structure of zeolite catalysts can also influence selectivity by controlling the diffusion of reactants and products. sigmaaldrich.com
Chlorination and Derivatization Reaction Mechanisms
This compound undergoes halogenation reactions, notably chlorination, through a free-radical mechanism. This reaction involves the substitution of hydrogen atoms on the this compound molecule with chlorine atoms.
The free-radical chlorination of alkanes proceeds via a chain mechanism involving initiation, propagation, and termination steps. Initiation typically involves the homolytic cleavage of the chlorine molecule (Cl2) into chlorine radicals (Cl•) upon exposure to UV light or heat. wikipedia.orgnih.gov
In the propagation steps, a chlorine radical abstracts a hydrogen atom from this compound, forming an isopentyl radical and a molecule of hydrogen chloride (HCl). wikipedia.orgnih.gov The isopentyl radical then reacts with a chlorine molecule to form a monochlorinated this compound product and regenerate a chlorine radical, continuing the chain. nih.gov
This compound (2-methylbutane) has different types of hydrogen atoms based on the carbon atom they are attached to: primary (on CH3 groups), secondary (on CH2 groups), and tertiary (on the CH group). wikipedia.orgnih.govsigmaaldrich.com The reactivity of these hydrogen atoms towards abstraction by chlorine radicals differs, with tertiary hydrogens being the most reactive, followed by secondary, and then primary hydrogens. sigmaaldrich.com This difference in reactivity leads to the formation of a mixture of isomeric monochlorinated products.
For this compound, monochlorination can occur at four different positions, yielding four structural isomers of monochloropentane: 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane (B3192504), and 1-chloro-3-methylbutane. wikipedia.orgnih.govsigmaaldrich.comnih.govnih.gov
The relative amounts of these products are influenced by both the number of hydrogen atoms of each type and their relative reactivity. At a specific temperature, the relative reactivities of tertiary, secondary, and primary hydrogen atoms in free radical chlorination are approximately in the ratio of 5:3.8:1.0. sigmaaldrich.com
Using these relative reactivities, the approximate percentage yield of each monochlorinated product from this compound can be estimated:
Primary hydrogens: 9 (three CH3 groups)
Secondary hydrogens: 2 (one CH2 group)
Tertiary hydrogens: 1 (one CH group)
Relative amount of primary product (1-chloro-2-methylbutane and 1-chloro-3-methylbutane): 9 hydrogens * 1.0 (relative reactivity) = 9 Relative amount of secondary product (2-chloro-3-methylbutane): 2 hydrogens * 3.8 (relative reactivity) = 7.6 Relative amount of tertiary product (2-chloro-2-methylbutane): 1 hydrogen * 5.0 (relative reactivity) = 5.0
Total relative amount = 9 + 7.6 + 5.0 = 21.6
Approximate percentage yield:
Primary products (1-chloro-2-methylbutane and 1-chloro-3-methylbutane): (9 / 21.6) * 100 ≈ 41.7%
Secondary product (2-chloro-3-methylbutane): (7.6 / 21.6) * 100 ≈ 35.2%
Tertiary product (2-chloro-2-methylbutane): (5.0 / 21.6) * 100 ≈ 23.1%
The product 2-chloro-3-methylbutane contains a chiral center and can exist as enantiomers (R and S forms). wikipedia.org The free-radical chlorination process typically produces a racemic mixture of these enantiomers, which would not show optical activity unless there is an unequal mixture. wikipedia.orgnih.gov
Dichlorination of this compound can also occur, leading to a larger number of structural isomers with two chlorine atoms substituted on the molecule. fishersci.co.uk
| Type of Hydrogen | Number of Hydrogens in this compound | Relative Reactivity (Chlorination) |
| Primary (1°) | 9 | 1.0 sigmaaldrich.com |
| Secondary (2°) | 2 | 3.8 sigmaaldrich.com |
| Tertiary (3°) | 1 | 5.0 sigmaaldrich.com |
Monochlorination Products of this compound
| Product Name | Structure | Type(s) of Hydrogen Substituted |
| 1-chloro-2-methylbutane | ClCH2-CH(CH3)-CH2-CH3 | Primary |
| 2-chloro-2-methylbutane | CH3-CCl(CH3)-CH2-CH3 | Tertiary |
| 2-chloro-3-methylbutane | CH3-CH(Cl)-CH(CH3)-CH3 | Secondary |
| 1-chloro-3-methylbutane | CH3-CH(CH3)-CH2-CH2Cl | Primary |
Environmental Science and Atmospheric Chemistry of Isopentane
Atmospheric Transport and Degradation Pathways
As a volatile compound with a vapor pressure of 689 mm Hg at 25 °C, isopentane (B150273) is expected to exist exclusively in the gas phase in the ambient atmosphere nih.gov. This facilitates its transport and distribution in the air. The primary degradation pathway for gas-phase this compound in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (OH•) nih.gov.
The reaction with hydroxyl radicals is the principal sink for this compound in the troposphere. Kinetic studies have determined the rate constant for this gas-phase reaction, which is crucial for estimating its atmospheric lifetime. The reaction proceeds as follows:
C₅H₁₂ (this compound) + OH• → Products
The atmospheric persistence of this compound is dictated by the rate of this reaction and the concentration of OH radicals. Based on its rate constant, the atmospheric half-life of this compound is estimated to be approximately 4.1 days nih.gov.
| Parameter | Value | Source |
| Reaction | This compound + OH• | nih.gov |
| Rate Constant (at 25 °C) | 3.9 x 10⁻¹² cm³/molecule-sec | nih.gov |
| Estimated Atmospheric Half-life | 4.1 days | nih.gov |
Photochemical Oxidation and Smog Formation Contributions
This compound, as a reactive VOC, is a significant precursor to the formation of photochemical smog patsnap.comlibretexts.orgiosrjournals.org. The process begins with the degradation of this compound by hydroxyl radicals, initiating a complex series of oxidation reactions. In the presence of nitrogen oxides (NOx) and sunlight, these reactions lead to the production of ground-level ozone (O₃), a key component of smog libretexts.orgiosrjournals.orgresearchgate.net.
The photochemical oxidation of this compound contributes to the formation of other harmful secondary pollutants, such as peroxyacetyl nitrates (PANs) and various aldehydes iosrjournals.org. These compounds are irritants and can have detrimental effects on human health and ecosystems iosrjournals.org. The accumulation of ozone and other volatile organic compounds, driven by solar energy, results in the characteristic brown haze of photochemical smog, particularly in urban areas with high traffic density libretexts.orgiosrjournals.org.
Volatile Organic Compound (VOC) Emissions and Source Apportionment
This compound is a prominent non-methane hydrocarbon (NMHC) found in the atmosphere, largely stemming from anthropogenic activities researchgate.net. Identifying and quantifying its emission sources is critical for developing effective air quality management strategies.
The primary anthropogenic sources of this compound are vehicular emissions and the evaporation of gasoline researchgate.netyale.eduresearchgate.net. This compound is a significant component of gasoline, added to enhance its octane (B31449) rating patsnap.com. Consequently, it is released into the atmosphere through several pathways:
Tailpipe Emissions: Incomplete combustion in vehicle engines results in the release of unburned hydrocarbons, including this compound yale.eduresearchgate.net.
Evaporative Emissions: Due to its high volatility, this compound readily evaporates from fuel systems researchgate.nete3s-conferences.org. This includes diurnal emissions (due to daily temperature changes), hot soak emissions (after turning off a hot engine), and refueling losses yale.eduresearchgate.net.
Studies have shown that this compound is one of the most abundant VOCs in urban air, with its concentration often linked to traffic density nih.govaaqr.org. For instance, this compound is a dominant species found in both hot soak and diurnal evaporative emissions from vehicles researchgate.net. In gasoline vapor, this compound is consistently one of the most abundant species researchgate.net.
| Emission Source | Key Findings | Relevant Compounds |
| Vehicular Exhaust | A significant contributor to urban VOC concentrations. nih.govaaqr.org | This compound, Isobutane (B21531), Benzene |
| Gasoline Evaporation (Hot Soak) | Toluene and this compound are dominant species. researchgate.net | This compound, Toluene, n-Pentane, 2,2,4-trimethylpentane |
| Gasoline Evaporation (Diurnal) | This compound and n-pentane are the dominant species. researchgate.net | This compound, n-Pentane |
| Gasoline Headspace Vapor | This compound is a major component of vapors in fuel tanks. researchgate.netepa.gov | This compound, n-Butane, n-Pentane |
Biogenic Emissions from Natural Systems
To differentiate between various emission sources, scientists use diagnostic ratios of specific VOCs researchgate.netnih.govresearchgate.net. The ratio of this compound to its straight-chain isomer, n-pentane (i-pentane/n-pentane), is a widely used tool for source apportionment researchgate.net. Different sources have characteristic i-pentane/n-pentane ratios because the composition of fuels and the processes of their release vary.
Vehicular Emissions & Fuel Evaporation: These sources typically have high i-pentane/n-pentane ratios, often in the range of 1.8 to 4.6. researchgate.net
Natural Gas and Oil & Gas Operations: Emissions from the oil and gas sector generally exhibit lower ratios, often less than 1.0. researchgate.net
By measuring the ambient concentrations of these isomers and calculating their ratio, researchers can infer the relative contributions of different sources to the VOC mixture in a particular location researchgate.net. It is important to note that the atmospheric oxidation rates of i-pentane and n-pentane are nearly identical, which makes their ratio a reliable marker for source identification researchgate.net.
| Source | Typical i-pentane / n-pentane Ratio |
| Vehicular Emissions | 2.2 - 3.8 |
| Gasoline Fuel Evaporation | 1.8 - 4.6 |
| Oil and Natural Gas | < 1.0 |
Environmental Impact Assessments of this compound as a VOC
This compound, a volatile organic compound (VOC), is released into the atmosphere from various anthropogenic sources, including industrial processes and the evaporation of gasoline. As a VOC, its presence in the atmosphere is of significant environmental concern due to its role in photochemical reactions that impact air quality.
Ozone Formation Potential (OFP) Contributions
This compound is a notable contributor to the formation of ground-level ozone (O₃), a key component of photochemical smog. The Ozone Formation Potential (OFP) of a VOC quantifies its ability to generate ozone in the presence of nitrogen oxides (NOx) and sunlight. This potential is often measured using the Maximum Incremental Reactivity (MIR) scale, which indicates the mass of ozone formed per mass of VOC added to a specific environment.
In urban and industrial areas, alkanes like this compound can be among the most abundant VOCs. Studies have shown that this compound is often one of the top ten VOCs contributing to total ozone formation. For example, in a study conducted in Foshan, China, this compound was identified as a leading contributor to the total OFP, highlighting the significant role of alkanes in urban ozone pollution. The primary sources of atmospheric this compound are linked to vehicle exhaust and the volatilization of gasoline.
Table 1: Top 10 VOC Contributors to Ozone Formation Potential (OFP) in Foshan, China Data extracted from a 2008 study, ranked by contribution to total OFP.
| Rank | Compound | Chemical Class |
| 1 | Ethene | Alkene |
| 2 | Toluene | Aromatic |
| 3 | Propene | Alkene |
| 4 | i-Pentane | Alkane |
| 5 | m/p-Xylene | Aromatic |
| 6 | 1-Butene | Alkene |
| 7 | Ethylbenzene | Aromatic |
| 8 | o-Xylene | Aromatic |
| 9 | 2,3-Dimethylbutane | Alkane |
| 10 | trans-2-Butene | Alkene |
This table is based on research findings from a study in Foshan, China, illustrating the relative importance of this compound in ozone formation compared to other VOCs.
Secondary Organic Aerosol (SOA) Formation Potential
Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of VOCs. While many VOCs are significant SOA precursors, the contribution of small, branched alkanes like this compound is considered to be low.
The atmospheric oxidation of alkanes initiated by the hydroxyl (OH) radical can lead to the formation of low-volatility products that condense into the aerosol phase. However, the molecular structure of the parent alkane plays a crucial role in determining its SOA yield. Studies on larger alkanes have demonstrated that the presence of branch points in the carbon structure, such as in this compound, tends to decrease SOA yields. This is because the oxidation of branched alkanes is more likely to lead to molecular fragmentation, producing smaller, more volatile compounds that are less likely to form aerosols.
Bioremediation and Microbial Degradation of this compound
Bioremediation presents an environmentally sound and cost-effective approach to cleaning up sites contaminated with petroleum hydrocarbons, including this compound. This process relies on the metabolic capabilities of microorganisms to degrade these contaminants into less harmful substances like carbon dioxide and water.
Characterization of Microbial Communities Involved in Hydrocarbon Metabolism
A diverse range of microorganisms, primarily bacteria, possess the enzymatic machinery to break down hydrocarbons. These microbes are ubiquitous in the environment, and their populations can flourish at contaminated sites where hydrocarbons serve as a carbon source. The efficiency of biodegradation can range significantly, with marine bacteria demonstrating the potential to degrade up to 100% of certain hydrocarbons.
Several bacterial genera are well-known for their ability to degrade alkanes and isoprenoids (branched alkanes):
Pseudomonas : Species such as Pseudomonas aeruginosa are frequently cited for their ability to degrade n-alkanes via terminal oxidation pathways.
Rhodococcus : This genus is also known for its capacity to break down n-hexadecane.
Acinetobacter : Strains like Acinetobacter lwoffi have been isolated from polluted areas and shown to degrade crude oil.
Bacillus : Bacillus subtilis is another species identified in oil fields with oil-degrading capabilities.
Other important genera include Flavobacterium, Alcaligenes, Micrococcus, Gordonia, Brevibacterium, Dietzia, and Mycobacterium.
These microbial communities often work in consortia, where the metabolic activities of different species complement each other to achieve more complete degradation of complex hydrocarbon mixtures.
Elucidation of Bacterial Metabolic Pathways for Alkane Degradation
Bacteria have evolved sophisticated metabolic pathways to break down saturated hydrocarbons like this compound. Aerobic degradation is the most rapid and energetically favorable process. The initial step in alkane degradation involves the oxidation of the alkane molecule, which is chemically inert, by specific enzymes.
The primary aerobic degradation pathways for alkanes are:
Terminal Oxidation : This is the most common pathway for both straight-chain and branched-chain alkanes. The process is initiated by a monooxygenase enzyme, such as an alkane hydroxylase or a cytochrome P450 monooxygenase, which hydroxylates a terminal methyl group to form a primary alcohol. The alcohol is then sequentially oxidized by dehydrogenases to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the beta-oxidation cycle to generate energy and biomass.
Sub-terminal Oxidation : In this pathway, the oxidation occurs on an internal carbon atom rather than at the end of the chain. This leads to the formation of a secondary alcohol, which is then converted to a ketone.
Biterminal Oxidation : This less common pathway involves the oxidation of both ends of the alkane chain to form a dicarboxylic acid.
For branched alkanes like this compound, terminal oxidation is a primary degradation route. The presence of branching can make the molecule more recalcitrant compared to its straight-chain counterpart, but specialized microorganisms have evolved the necessary enzymes to catabolize these structures.
Metabolic Engineering Strategies for Enhanced Bioremediation Efforts
While naturally occurring microorganisms are capable of degrading hydrocarbons, their efficiency can be limited by environmental factors or the specific nature of the pollutant. Metabolic engineering offers powerful tools to enhance the bioremediation capabilities of these microbes. This field combines principles from synthetic biology, systems biology, and evolutionary engineering to design and create microbial strains with superior degradation performance.
Key strategies for enhancing bioremediation include:
Pathway Construction and Modification : Scientists can introduce new genes or modify existing metabolic pathways to improve the rate of degradation, expand the range of substrates a microbe can consume, or prevent the accumulation of toxic intermediates. This can involve assembling catabolic modules from different organisms into a single host, such as Pseudomonas putida, which is a common chassis for bioremediation engineering.
Gene Editing with CRISPR-Cas Systems : The CRISPR-Cas9 system and related tools allow for precise editing of an organism's genome. This technology can be used to knock out competing metabolic pathways to direct more resources toward degradation or to knock in genes that code for highly efficient degradative enzymes.
Systems Biology and 'Omics' Approaches : Environmental genomics, transcriptomics, and proteomics allow for a comprehensive understanding of the structural, functional, and metabolic pathways within a microbial community. This information helps identify bottlenecks in degradation pathways and reveals new targets for metabolic engineering.
Engineered Microbial Consortia : Rather than relying on a single engineered strain, scientists can design and cultivate a community of multiple metabolically engineered microbes. Such consortia can be more robust and efficient at degrading complex mixtures of pollutants found at contaminated sites.
These advanced techniques hold the promise of developing highly effective, tailor-made microbial solutions for the bioremediation of this compound and other petroleum hydrocarbons.
Biochemical Pathways and Biological Systems Interactions
Isoprostane Pathway and Free Radical-Catalyzed Lipid Peroxidation
Isoprostanes (IsoPs) are a unique class of prostaglandin-like compounds formed in vivo through the non-enzymatic, free radical-initiated peroxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid. nih.govresearchgate.netwikipedia.orgocl-journal.orgresearchgate.net This process is a key indicator of oxidative stress in biological systems. nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net While isoprostanes are the primary products of this pathway, volatile hydrocarbons like pentane (B18724) and isopentane (B150273) can also be generated during lipid peroxidation, serving as markers of this oxidative damage. semanticscholar.orgnih.govliverpool.ac.uk
Formation Mechanisms of Isoprostanes from Polyunsaturated Fatty Acids
The formation of isoprostanes is initiated by the attack of reactive oxygen species (ROS) or other free radicals on PUFAs, which are often esterified in cell membrane phospholipids (B1166683). nih.govresearchgate.netocl-journal.orgcaymanchem.com This attack typically involves the abstraction of a bis-allylic hydrogen atom from the PUFA. ocl-journal.orgcaymanchem.com The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxyl radical. nih.govcaymanchem.com This peroxyl radical undergoes internal cyclization, followed by the addition of a second molecule of oxygen, leading to the formation of unstable bicycloendoperoxide intermediates, analogous to the PGG2 compounds in prostaglandin (B15479496) synthesis. nih.gov These intermediates are subsequently reduced to form the F2-isoprostanes. nih.gov
The specific structure of the resulting isoprostane depends on the position of the initial radical attack and the subsequent cyclization. caymanchem.com For instance, arachidonic acid, a common PUFA, can yield a variety of F2-isoprostane regioisomers. nih.govcaymanchem.com Unlike prostaglandins, which are generated from free arachidonic acid by cyclooxygenase enzymes, isoprostanes are predominantly formed from PUFAs esterified in membrane phospholipids via a non-enzymatic process. nih.govcaymanchem.com
Lipid peroxidation, the overarching process that generates isoprostanes, can also lead to the formation of other products, including short-chain aldehydes and hydrocarbons. caymanchem.com this compound in exhaled breath has been investigated as a non-invasive marker of lipid peroxidation in humans, correlating with oxidative stress in various conditions. semanticscholar.orgnih.govliverpool.ac.uk
Biological Activities and Signaling Roles of Isoprostanes
Isoprostanes are not merely stable end-products of lipid peroxidation; many possess potent biological activities and can act as signaling molecules. nih.govresearchgate.netresearchgate.netcaymanchem.com They can be released from esterified phospholipids by phospholipases and exist as free compounds in biological fluids. researchgate.netcaymanchem.com
F2-isoprostanes, particularly 8-iso-PGF2α (15-F2t-IsoP), are among the most well-characterized isoprostanes and are considered reliable biomarkers of in vivo oxidative stress. nih.govresearchgate.netresearchgate.netresearchgate.net They are thought to exert some of their biological activity through the activation of thromboxane (B8750289) receptors (TPRs), similar to prostaglandins. nih.govresearchgate.netcaymanchem.comnih.gov Activation of TPRs by F2-isoprostanes has been implicated in processes such as platelet activation and vasoconstriction of various vascular beds, including renal glomerular, coronary, pulmonary arterioles, retinal vessels, and brain microvasculature. nih.govresearchgate.netcaymanchem.com
Beyond TPR activation, other mechanisms for isoprostane signaling have been proposed. nih.govnih.gov For example, some isoprostanes can influence membrane integrity and fluidity when esterified within the lipid bilayer. caymanchem.com Cyclopentenone isoprostanes, such as A2 and J2 isoprostanes, which can be formed from E2 and D2 isoprostanes, contain reactive α,β-unsaturated carbonyls that can adduct cellular thiols. nih.govcaymanchem.com These compounds have been shown to induce neuronal apoptosis and promote neurodegeneration. caymanchem.com Conversely, certain isoprostane-like compounds derived from other PUFAs, such as A4/J4 neuroprostanes from docosahexaenoic acid (DHA), may exhibit anti-inflammatory effects by blocking NF-κB signaling. caymanchem.com J3 isoprostanes can induce the nuclear translocation of Nrf2, a transcription factor involved in the cellular antioxidant response. caymanchem.com
The diverse biological activities of isoprostanes suggest they may play roles in both physiological and pathological conditions associated with oxidative stress and inflammation. nih.govresearchgate.netresearchgate.netcaymanchem.comnih.gov
Isoprenoid Biosynthesis Pathways
Isoprenoids, also known as terpenoids, are a vast and diverse class of natural products essential for all forms of life. pnas.orgechelon-inc.comnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.gov They are involved in numerous vital biological functions, including serving as structural components of membranes, electron carriers, hormones, and signaling molecules. microbiologyresearch.orgoup.comnih.gov All isoprenoids are synthesized from common five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgechelon-inc.comnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.govnih.govoup.comechelon-inc.com
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors
IPP and DMAPP are the universal C5 units that serve as the foundation for the biosynthesis of all isoprenoid compounds. pnas.orgechelon-inc.comnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.govnih.govoup.comechelon-inc.com While IPP is the primary "building block," DMAPP is its more reactive allylic isomer. nih.govoup.com The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IPI). nih.govoup.com This isomerization is crucial because DMAPP, with its electrophilic double bond, can initiate the chain elongation reactions that produce longer-chain prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). genome.jpnih.govoup.com These prenyl diphosphates are then further metabolized to produce the wide array of monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), triterpenes (C30), tetraterpenes (C40), and other complex isoprenoids. genome.jpoup.com
IPP and DMAPP are synthesized through two distinct and independent metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. pnas.orgechelon-inc.comnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.govechelon-inc.comresearchgate.net
Mevalonate (MVA) and 2-C-methyl-d-erythritol 4-phosphate (MEP) Pathways
Two primary pathways are responsible for the biosynthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP), also known as the non-mevalonate or DXP pathway. pnas.orgechelon-inc.comnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.govechelon-inc.comresearchgate.net These pathways are largely mutually exclusive in most organisms, although some organisms, like plants and certain bacteria, possess both. pnas.orgmicrobiologyresearch.orgoup.comgenome.jpresearchgate.net
The MVA pathway, considered the classical route, is found in eukaryotes, archaea, and some bacteria. pnas.orgnih.govmicrobiologyresearch.orgoup.comnih.govwikipedia.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. nih.govwikipedia.org An isopentenyl diphosphate isomerase then converts IPP to DMAPP. nih.gov
The MEP pathway, a more recently discovered route, is present in most bacteria, including many pathogens, as well as in the plastids of plants and algae. pnas.orgnih.govmicrobiologyresearch.orgoup.comgenome.jpnih.govechelon-inc.comresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govechelon-inc.comresearchgate.net Through a series of enzymatic steps, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) and further intermediates, eventually yielding both IPP and DMAPP. nih.govechelon-inc.comresearchgate.netechelon-inc.com The MEP pathway enzymes are distinct from those in the MVA pathway, making them attractive targets for the development of antimicrobial agents and herbicides. nih.govmicrobiologyresearch.org
In plants, the MVA pathway typically operates in the cytosol and is involved in the biosynthesis of sterols and some sesquiterpenes, while the MEP pathway is localized in plastids and is responsible for the production of carotenoids, diterpenes, monoterpenes, and the prenyl chains of chlorophyll (B73375) and plastoquinone. pnas.orggenome.jpresearchgate.net
Biosynthesis of Related Volatile Organic Compounds by Microorganisms
Microorganisms are prolific producers of a wide variety of volatile organic compounds (VOCs), which are small molecules with high vapor pressure. frontiersin.orgmdpi.comresearchgate.netresearchgate.net These VOCs play diverse ecological roles, including communication between organisms, antagonism against competitors, and interaction with plants and other organisms. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Microbial VOCs belong to various chemical classes, such as alcohols, ketones, aldehydes, esters, terpenes, and hydrocarbons. frontiersin.orgmdpi.comresearchgate.netresearchgate.net
While the primary focus of isoprenoid biosynthesis pathways is the production of the C5 precursors IPP and DMAPP and their higher-order derivatives, some microorganisms can produce volatile isoprenoids (like isoprene) or other volatile compounds that are structurally related or derived from related metabolic pathways. researchgate.netfrontiersin.org For example, isoprene (B109036) (2-methyl-1,3-butadiene), a C5 hydrocarbon structurally related to the isoprene units of isoprenoids, can be produced by some plants and microorganisms, often via isoprene synthase acting on DMAPP. researchgate.net The microbial production of isoprene is being explored as a sustainable alternative to petrochemical synthesis. researchgate.net
Beyond isoprene, microorganisms can produce other branched-chain volatile compounds, including alcohols like isopentanol (3-methyl-1-butanol), which is an isomer of amyl alcohol and a common fusel alcohol produced as a byproduct of ethanol (B145695) fermentation by yeast and bacteria. nih.govatamankimya.com Isoamyl alcohol (isopentanol) is considered a volatile organic compound and can be a component of microbial volatile emissions. atamankimya.com Its production involves metabolic pathways that process amino acids or sugars, distinct from the core isoprenoid biosynthesis pathways but demonstrating the capacity of microorganisms to generate branched C5 volatile compounds. nih.govatamankimya.com The specific VOCs produced by a microorganism depend on the species, growth conditions, and available substrates. frontiersin.orgmdpi.com
The study of microbial VOCs, including branched hydrocarbons and alcohols like this compound and isopentanol, highlights the metabolic diversity of microorganisms and the potential for these compounds to serve as biomarkers or have ecological significance.
Advanced Research Applications and Industrial Process Innovation
Energy Systems and Thermal Conversion Technologies
Isopentane (B150273) is recognized for its favorable thermodynamic properties, making it a valuable working fluid in energy conversion systems, particularly those designed to recover low-grade heat.
Organic Rankine Cycle (ORC) systems are employed for power production from low to medium temperature heat sources, typically ranging from 80 to 350 °C. This technology enables the utilization of heat that would otherwise be wasted junyuanpetroleumgroup.com. The working principle of an ORC system is analogous to the conventional Clausius-Rankine cycle, but it utilizes organic substances, such as this compound, instead of water junyuanpetroleumgroup.com. This compound is considered an ideal working fluid for recovering energy from low-temperature heat sources, including geothermal fluids and industrial waste heat, because it vaporizes at lower temperatures and higher pressures compared to water junyuanpetroleumgroup.com. ORC systems using this compound have been designed and analyzed for waste heat recovery in various applications, including marine diesel engines scientific.net. The this compound system in an ORC is a closed cycle, preventing discharge into the atmosphere due to its recyclability junyuanpetroleumgroup.com.
The selection of an appropriate working fluid is crucial for enhancing the power generation efficiency and reducing operational costs of ORC systems mdpi.comrepec.org. This compound is classified as a dry organic working fluid and can offer superior system performance based on thermal, economic, and environmental criteria mdpi.com. Studies have investigated the thermodynamic performance of ORC units using this compound for medium-temperature heat sources like geothermal energy researchgate.net.
Optimization studies have explored different ORC configurations to maximize performance with this compound. The use of an internal heat exchanger (IHE) in an ORC with this compound as the working fluid has shown a significant improvement in performance and thermal efficiency iieta.orgscilit.comuni-bayreuth.de. For instance, one study reported that an ORC with an IHE and this compound achieved a thermal efficiency of 13.16%, which was higher than basic ORC and ORC with superheating configurations iieta.org. The IHE plays a vital role in increasing thermal efficiency while maintaining a maximal net power output iieta.org.
Parametric analyses have been conducted to determine optimal operating conditions for ORC systems utilizing this compound and its mixtures mdpi.comrepec.orgscilit.comuni-bayreuth.dedergipark.org.trresearchgate.net. These analyses consider factors such as evaporation temperature, condensation temperature, and superheat degree mdpi.comresearchgate.net.
Comprehensive energy, exergy, and economic models have been established to evaluate the performance of ORC systems using this compound and its mixtures mdpi.comrepec.orgscilit.comuni-bayreuth.deresearchgate.net. Comparative analyses of energy, exergy, and economic performances under different operational conditions and with various working fluids, including this compound, have been conducted mdpi.comrepec.orgscilit.comuni-bayreuth.dedergipark.org.trresearchgate.net.
Research indicates that ORC systems using mixed organic working fluids, including this compound, can achieve larger net power output and exergy efficiency compared to systems using pure working fluids under certain condensing conditions mdpi.comrepec.org. From an economic perspective, studies have suggested that the ORC system using pure this compound can achieve the smallest electricity production cost compared to systems using isobutane (B21531) or mixtures of isobutane and this compound under specific conditions mdpi.comrepec.org.
Thermo-economic analyses consider both thermodynamic performance and economic factors to identify the most suitable working fluid and optimal process parameters scilit.comuni-bayreuth.destanford.edunih.gov. While one study suggested isobutane led to the lowest costs per unit exergy in a specific waste heat recovery scenario, it also considered this compound and isobutane/isopentane mixtures scilit.comuni-bayreuth.de.
| Metric | This compound (Pure) | Isobutane (Pure) | Isobutane/Isopentane Mixture (90% Isobutane) |
|---|---|---|---|
| Costs per unit exergy (€/GJ) | - | 52.0 | - |
| Specific costs (€/kW) | - | 1150-2250 | - |
Note: Data extracted from a specific thermo-economic analysis case study with a heat source temperature of 150 °C scilit.comuni-bayreuth.de. Costs per unit exergy for pure this compound were not explicitly provided in the snippet.
This compound is frequently evaluated and utilized as a working fluid in ORC systems for geothermal power production, particularly for low to medium enthalpy geothermal sources ranging from 90 to 260 °C junyuanpetroleumgroup.comresearchgate.netstanford.edumdpi.comcore.ac.uk. Its ability to vaporize at lower temperatures and higher pressures makes it suitable for recovering energy from low-temperature geothermal fluids junyuanpetroleumgroup.com.
Studies have thermodynamically analyzed ORC systems for energy conversion from geothermal resources using this compound core.ac.uk. Results from such analyses can quantify the effectiveness and energy benefit of using this compound under various operating parameters, such as evaporation and condensation pressure core.ac.uk. In a comparative analysis for a high-temperature geothermal source (230 °C), this compound was suggested to maximize the ORC electric efficiency (17.7%) in a transcritical configuration with internal heat exchange, although another fluid yielded higher electric power output mdpi.com.
Optimization of ORC design and working fluid selection, including this compound, is considered critical for the economic feasibility of geothermal power projects researchgate.netstanford.edu.
Fuel Blending and Octane (B31449) Enhancement Research
Unleaded gasoline formulations have included blends containing this compound, along with other components like mesitylene (B46885) and pseudocumene, to achieve desired Motor Octane Number (MON) and Research Octane Number (RON) ratings google.com. For example, a blend containing 15.71% this compound by weight, along with pseudocumene and mesitylene, resulted in a minimum MON of 102 in one study google.com. Another formulation with 15.5% this compound yielded a minimum 98 MON aviation fuel google.com. Formulations comprising specific weight percentages of this compound, mesitylene, and pseudocumene have been shown to have high MON ratings and desirable volatility characteristics google.com.
This compound is also used in reference gasoline blends for testing the effectiveness of new octane-boosting additives acs.orgub.edu. A six-component reference gasoline blend used in one study included 30 wt% this compound acs.orgub.edu. The C5/C6 isomerization process, which produces an isomerate containing this compound, is a key refinery unit that boosts the octane value of light naphtha, making the isomerate an ideal blend stream for gasoline pool formulation axens.net.
Polymer and Foam Manufacturing Processes
This compound plays a significant role in the manufacturing of various polymers and polymer foams, primarily serving as a blowing agent and a process medium.
This compound is commonly used as a physical blowing agent in the production of polymer foams, including polyurethane (PU) and polystyrene (PS) foams chempoint.comgoogle.comtaylorandfrancis.comchempoint.comdhcpl.comgoogle.comwipo.int. As a blowing agent, it facilitates the formation of foam by expanding a polymer melt or mixture taylorandfrancis.com. Injected into a mold cavity, a polymer melt foams due to the lack of counterpressure, creating pores in the polymer structure taylorandfrancis.com.
In polyurethane rigid foam production, this compound, often in combination with n-pentane or cyclopentane (B165970), is used as a blowing agent chempoint.comdhcpl.comgoogle.comwipo.intjunyuanpetroleumgroup.com. This mixed blowing technology, such as cyclopentane-isopentane blends, has been developed to enhance foam properties, reduce density, and improve processing efficiency google.comjunyuanpetroleumgroup.com. The lower viscosity of polyol and isocyanate mixtures in the presence of this compound enhances foam expansion junyuanpetroleumgroup.com. Adding this compound can also increase the internal foam pressure, contributing to better foam shape stability and enhanced strength junyuanpetroleumgroup.com. Pentanes, including this compound, provide a more even distribution of pores and result in more durable foam compared to foaming with carbon dioxide chempoint.com. Blends of this compound and n-pentane with specific mass ratios have been used to prepare rigid polyester (B1180765) foam plastics with improved low-temperature resistance and reduced foam density google.com.
This compound is also utilized as a blowing agent in the production of low-density polyethylene (B3416737) foam structures google.com. Processes involve dissolving an this compound-based blowing agent blend in molten low-density polyethylene polymer and then extruding it into a lower pressure zone to allow expansion google.com. These blends may comprise this compound and at least one co-blowing agent google.com.
Beyond its role as a blowing agent, high-purity this compound is used as a process medium in the manufacturing of polymers such as polypropylene (B1209903) (PP) and polyethylene (PE), including linear low-density polyethylene (LLDPE) chempoint.comdhcpl.comjunyuanpetroleumgroup.com. In the gas phase polymerization of ethylene (B1197577) to produce polyethylene, liquid this compound can be injected into the gas stream to cool the reaction and solidify the plastic beads dhcpl.com. The evaporated this compound can then be condensed and reused dhcpl.com. Similarly, it can be used as a process medium for polypropylene produced in the gas phase dhcpl.com.
This compound's physical properties, such as its low boiling point and good solubility in organic solvents, contribute to its effectiveness in these polymer and foam manufacturing processes taylorandfrancis.comdhcpl.com.
Blowing Agent Applications in Polyurethane and Polystyrene Foams
This compound is widely used as a blowing agent in the production of polymer foams, particularly polyurethane (PU) and polystyrene (PS) foams arpadis.comjunyuanpetroleumgroup.comgasesgrit.com. Blowing agents are substances that produce a cellular structure during the foaming process, resulting in lightweight yet strong materials trecora.com. Pentane (B18724) isomers, including this compound, are the most used blowing agents in rigid foam production for construction, accounting for a significant portion of the total usage regulations.gov.
In polyurethane foam production, this compound contributes to the foaming process by vaporizing due to its low boiling point, which helps create the desired cellular structure trecora.com. It is often used in blends with other pentane isomers like n-pentane and cyclopentane to optimize foam properties trecora.comlindenindustries.comclimalife.co.uk. These blends are utilized in various applications, including insulation for residential and office buildings, as well as in the manufacture of sandwich panels gasesgrit.comlindenindustries.com.
For polystyrene foams, specifically expanded polystyrene (EPS) and extruded polystyrene (XPS), this compound is also employed as a blowing agent made-in-china.comgasesgrit.com. While pentanes quickly diffuse out of polystyrene foam and are replaced by air, this compound and n-pentane are primarily used for this purpose, often in mixtures haltermann-carless.com.
Process Optimization for Foam Properties with this compound
The use of this compound, particularly in blends with other pentanes, allows for the optimization of foam properties. Blends of cyclopentane and this compound, for instance, can lead to foam insulation with enhanced structural stability trecora.com. Studies have shown that increasing the this compound ratio in cyclopentane/isopentane mixtures can improve the flowability of the polyol and isocyanate mixture, enhancing foam expansion and ensuring better filling capability in molds junyuanpetroleumgroup.com. This improved flowability can be significant, with studies indicating up to a 9% enhancement junyuanpetroleumgroup.com.
Furthermore, the addition of this compound can increase the internal foam pressure, which helps maintain foam shape stability and enhances strength junyuanpetroleumgroup.com. For example, increasing the this compound ratio in a 7:3 cyclopentane-to-isopentane blend can raise internal foam pressure from 45 kPa to 55 kPa junyuanpetroleumgroup.com. While n-pentane and this compound alone may result in a lower insulating effect compared to cyclopentane, they contribute to the production of foams with firmer and finer individual cells, leading to more stable insulation panels suitable for certain building applications lindenindustries.comhaltermann-carless.com. Optimizing the composition of blowing agent blends, including the proportion of this compound, is crucial for achieving desired foam properties and managing costs psu.edu.
Advanced Solvent Applications in Chemical Synthesis and Manufacturing
This compound serves as a versatile solvent in various chemical synthesis and manufacturing processes junyuanpetroleumgroup.comequilex.com. Its properties make it suitable for applications ranging from laboratory procedures to large-scale industrial production.
Non-Polar Solvent Characteristics in Organic Reactions
This compound is characterized as a non-polar solvent fishersci.benih.gov. Its non-polar nature and relatively low boiling point make it an evaporable solvent used in applications like liquid chromatography and various industrial processes fishersci.be. It is soluble in most organic solvents, such as hydrocarbons and ether, which is advantageous in organic synthesis and the separation and purification of organic substances made-in-china.comjunyuanpetroleumgroup.com.
Role in Pharmaceutical Production and Fine Chemical Synthesis
This compound is utilized in the pharmaceutical industry and fine chemical synthesis equilex.comwechemglobal.com. It can be employed as a solvent in the extraction of botanical and natural ingredients used in pharmaceuticals equilex.com. High-purity this compound is particularly valuable in organic synthesis reactions and the separation and purification of organic substances in these fields junyuanpetroleumgroup.com.
Use in Adhesives and Sealants for Performance Modification
This compound finds application in adhesives and sealants, where it can be used for performance modification regulations.gov. While the specific mechanisms of performance modification are not detailed in the provided text, its role as a solvent and its physical properties likely contribute to controlling viscosity, drying rates, or the dispersion of components within these formulations.
Refrigeration Technologies and Refrigerant Blend Development
This compound has a role in refrigeration technologies and the development of refrigerant blends wikipedia.orgtrecora.comregulations.gov. It is listed as a refrigerant wikipedia.org. While cyclopentane is often preferred in household appliances for its high insulating effect, blends of pentane isomers, including this compound, are also used in refrigeration applications lindenindustries.comjunyuanpetroleumgroup.com. Historically, n-pentane and this compound mixtures were explored as blowing technologies in refrigeration, although pure cyclopentane systems or cyclo/iso pentane mixtures tend to produce foams with the lowest thermal conductivity preferred in refrigerators junyuanpetroleumgroup.comjunyuanpetroleumgroup.com. This compound is also used as a coolant in certain polymerization processes junyuanpetroleumgroup.com.
Cryogenic Applications in Biological and Material Sciences
Tissue Freezing for Histological Cryosectioning
This compound (2-methylbutane) is a widely utilized cryogen in the field of histology for the rapid freezing, or "snap-freezing," of biological tissues prior to cryosectioning. This rapid freezing process is critical for preserving tissue morphology and molecular integrity by minimizing the formation of ice crystals uab.edunyu.edujefferson.eduleicabiosystems.comalphelys.comnih.gov. Slow freezing allows water molecules within the tissue to form large, damaging ice crystals that can puncture cell membranes, disrupt cellular architecture, and create artifacts that compromise histological evaluation nyu.eduleicabiosystems.comleicabiosystems.com.
While liquid nitrogen (-190°C to -196°C) is an extremely cold cryogen often used for rapid freezing, directly immersing tissues into it can lead to uneven freezing and cracking of the tissue block nyu.edujefferson.eduunclineberger.org. This is due to the Leidenfrost effect, where the immediate boiling of liquid nitrogen upon contact with the warmer tissue creates an insulating vapor layer around the specimen, hindering efficient heat transfer nyu.edujefferson.eduunclineberger.org. This compound, in contrast, has a high thermal conductivity and does not form this insulating vapor barrier when chilled to very low temperatures, allowing for more rapid and uniform heat extraction from the tissue nyu.eduleicabiosystems.com.
This compound is typically chilled by immersing a container of this compound into liquid nitrogen uab.edunyu.edujefferson.educinj.org. The optimal temperature range for this compound when used for tissue freezing is reported to be between -140°C and -160°C, with one source specifying optimally between -140°C to -149°C nyu.edunih.govcinj.org. As the this compound approaches its freezing point (-160°C), it begins to become opaque uab.edujefferson.educinj.org. Another method involves chilling this compound with a dry ice (-78.5°C) or dry ice/ethanol (B145695) slurry, although this method results in a slower freezing rate compared to chilling with liquid nitrogen, which can increase the risk of ice crystal formation, particularly in larger samples nyu.edu.
Before freezing, tissue samples are often embedded in a matrix such as Optimal Cutting Temperature (OCT) compound within a cryomold uab.edunyu.edunorthwestern.edu10xgenomics.com. This embedding medium helps support the tissue during sectioning and aids in heat conduction during the freezing process uab.edu. The cryomold containing the tissue embedded in OCT is then carefully immersed into the pre-chilled this compound northwestern.edu10xgenomics.com. The freezing process is typically very rapid, often completed within 10 to 20 seconds, or until the OCT compound surrounding the tissue turns opaque white nih.govcinj.orgnorthwestern.edu10xgenomics.com.
The use of this compound chilled with liquid nitrogen for tissue freezing offers significant advantages, including the preservation of fine cellular detail and molecular integrity, which is crucial for various downstream applications such as immunohistochemistry (IHC), immunofluorescence (IF), in situ hybridization (ISH), and molecular analyses of DNA, RNA, and proteins nih.govcinj.orgnorthwestern.edunih.gov. After freezing, the tissue blocks are typically stored at -80°C for long-term preservation uab.edunyu.eduunclineberger.orgnorthwestern.edu10xgenomics.com. Proper storage in sealed containers is important to prevent dehydration 10xgenomics.com.
The following table summarizes common methods for chilling this compound for tissue freezing:
| Chilling Method | Approximate Temperature (°C) | Notes |
| Liquid Nitrogen Bath | -140 to -160 (optimally -140 to -149) nyu.edunih.govcinj.org | Provides rapid and even freezing, especially for larger samples nyu.edu. |
| Dry Ice or Dry Ice/Ethanol Slurry | -78.5 nyu.edu | Slower freezing rate, higher risk of ice crystals in large samples nyu.edu. |
It is important to note that this compound is a highly flammable liquid and must be handled in a well-ventilated area, such as a fume hood, following appropriate safety protocols uab.edunyu.edujefferson.eduunclineberger.org.
Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic methods are widely used for separating and analyzing components in complex hydrocarbon mixtures that may contain isopentane (B150273). These techniques allow for the identification and quantification of this compound within a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound, in complex matrices. In GC-MS, a sample is first separated into its individual components by a gas chromatograph, and the separated components are then detected and identified by a mass spectrometer rsc.org.
GC-MS has been used for the qualitative identification of components in racing gasoline, with this compound being among the identified substances rsc.org. The mass spectrum of this compound shows characteristic ions that aid in its identification restek.com. GC-MS can also be used for the quantitative analysis of hydrocarbons in air samples, although accurate quantification typically requires standards for each analyte chromforum.org.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Hydrocarbon Profiling
Gas Chromatography-Flame Ionization Detection (GC-FID) is another common technique for the analysis of hydrocarbons. FID is a sensitive detector for organic compounds, responding to the combustion of carbon-containing molecules in a hydrogen-air flame copernicus.org. GC-FID is particularly useful for profiling hydrocarbon mixtures and quantifying individual components based on their signal intensity.
A GC-FID method using a capillary column has been developed and validated for the specific quantification of this compound in cosmetic products, demonstrating the technique's applicability for analyzing this compound in various sample types iosrjournals.org. This method was found to be simple, specific, precise, linear, accurate, robust, and rugged for this compound analysis iosrjournals.org. GC-FID is also used for the simultaneous measurement of light hydrocarbons (C₂-C₄) in gas mixtures, showing good selectivity and linearity for these components scielo.org.coresearchgate.net. This compound (C₅) can also be quantified using GC-FID in hydrocarbon mixtures copernicus.org.
Spectroscopic Characterization in Reaction Monitoring
Spectroscopic techniques provide valuable insights into the structural and electronic properties of molecules and can be used to monitor chemical reactions involving this compound.
Infrared (IR) spectroscopy, particularly time-resolved infrared (TRIR) and rapid-scan FTIR, has been employed to study the formation and decay of transient intermediates, such as σ-alkane complexes involving this compound rsc.orgresearchgate.net. For instance, TRIR spectroscopy has been used to determine the room temperature lifetime of CpMn(CO)₂(η²-C–H-isopentane), a σ-alkane complex, which was found to be 28 ± 1 μs rsc.orgresearchgate.net. Rapid-scan FTIR spectroscopy at low temperatures (e.g., 135 K) has also been used to monitor the decay of these complexes rsc.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing intermediates in solution. In situ NMR spectroscopy at low temperatures has been used to detect and characterize σ-alkane complexes, including those formed with this compound researchgate.netresearchgate.net. Studies using ¹H NMR have identified different isomers of CpMn(CO)₂(η²-C–H-isopentane), corresponding to manganese coordination at different positions on the this compound molecule rsc.orgresearchgate.net.
Raman spectroscopy can also be used for the analysis of hydrocarbons like this compound, even in mixtures such as natural gas. Characteristic Raman peaks allow for the identification of different hydrocarbons, including this compound researchgate.net.
In the context of enzyme kinetics, spectroscopic methods like Mössbauer spectroscopy, often combined with rapid freeze-quench techniques using this compound as a cryogenic medium, are used to trap and characterize paramagnetic intermediates nih.govd-nb.info. This compound cooled to approximately -140 °C is used to rapidly freeze reaction mixtures, allowing for the spectroscopic analysis of transient species nih.govd-nb.info.
Computational and Theoretical Studies of Isopentane
Molecular Dynamics Simulations for Reaction Mechanisms and Dynamics
Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules, providing a detailed view of reaction pathways and material properties over time.
Reactive force field (ReaxFF) molecular dynamics simulations have been employed to investigate the combustion and pyrolysis mechanisms of isopentane (B150273). researchgate.netresearchgate.net Studies on the combustion of this compound and its isomers (n-pentane and neopentane) show that the initial stages are dominated by the pyrolysis of the fuel, after which oxygen molecules become involved in oxidation reactions. researchgate.net The combustion intensity is observed to be higher for more branched isomers, with neopentane (B1206597) burning most intensely, followed by this compound, and then n-pentane. researchgate.net Pyrolysis simulations indicate that the thermal decomposition of branched-chain hydrocarbons like this compound occurs more rapidly than in their straight-chain counterparts. researchgate.net The initial decomposition reactions for this compound involve the homolytic cleavage of both C-H and C-C bonds. researchgate.net
Simulations of liquid this compound reveal how its branched structure affects its physical properties. koreascience.kr The branching in this compound leads to weaker intermolecular interactions compared to n-pentane because the molecule approaches a more spherical shape, which reduces the surface area for van der Waals forces. koreascience.kr This difference in interaction strength influences thermodynamic properties such as pressure and intermolecular energy. koreascience.kr Dynamic properties like the self-diffusion coefficient and rotational relaxation time are also calculated from these simulations, showing distinct trends related to the degree of branching. koreascience.kr
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT) is a widely used computational method in this field. wikipedia.orgq-chem.com
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory is based on using the spatially dependent electron density to determine the properties of the system. wikipedia.org For this compound, DFT calculations can be used to accurately model its molecular structure, reaction energies, and the barrier heights of chemical reactions. While DFT was not considered highly accurate for quantum chemistry until the 1990s, refinements in modeling exchange and correlation interactions have made it a popular and versatile tool. wikipedia.org
These calculations are crucial for understanding the correlations between this compound molecules and for modeling complex phenomena such as van der Waals interactions and molecular flexibility. DFT provides a theoretical foundation for interpreting experimental observations and predicting the behavior of this compound in various chemical environments.
Thermodynamic Calculations for Reaction Feasibility and Equilibrium
Thermodynamic calculations are essential for determining the spontaneity and equilibrium position of chemical reactions. These calculations typically involve determining the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).
A key industrial reaction involving this compound is the isomerization of n-pentane. Detailed thermodynamic analysis of this reaction has been carried out to optimize conditions for this compound production. researchgate.net The isomerization of n-pentane to this compound is an exothermic reaction, meaning it releases heat. researchgate.netsyxbsyjg.com Consequently, lower temperatures favor the equilibrium shifting toward the product, this compound, thereby increasing the potential yield. researchgate.netsyxbsyjg.com
The influence of pressure and the molar ratio of hydrogen to hydrocarbon on the reaction equilibrium depends on the reaction temperature. syxbsyjg.com At higher temperatures where the system is in a gas phase, these effects are insignificant. syxbsyjg.com However, at lower temperatures where the system may be in a gas-liquid two-phase state, decreasing the pressure or increasing the hydrogen-to-hydrocarbon ratio can increase the equilibrium isomerization ratio. syxbsyjg.com
Below is a table of calculated thermodynamic data for the isomerization of n-pentane to this compound at different temperatures.
| Temperature (K) | Standard Molar Enthalpy Change (ΔH°) (kJ/mol) | Standard Molar Gibbs Free Energy Change (ΔG°) (kJ/mol) | Standard Equilibrium Constant (K°) |
|---|---|---|---|
| 400 | -7.62 | -3.15 | 2.59 |
| 500 | -7.91 | -2.52 | 1.84 |
| 600 | -8.12 | -1.89 | 1.46 |
| 700 | -8.24 | -1.28 | 1.25 |
| 800 | -8.29 | -0.69 | 1.11 |
This table presents calculated thermodynamic data for the reaction n-pentane ⇌ this compound. The data is adapted from a detailed thermodynamic analysis to illustrate the effect of temperature on reaction feasibility and equilibrium. researchgate.net
Molecular Modeling in Biological and Material Science Contexts
Molecular modeling encompasses a range of computational techniques to represent and simulate molecules and their interactions, finding broad applications in both biological and materials science.
In a biological context, modeling is used to understand how molecules like alkanes interact with biological systems. For instance, studies have explored the role of linear and branched alkanes as stabilizing components in models of early life cell membranes, particularly under extreme temperature and pressure conditions. nih.gov These studies suggest that the inclusion of alkanes within membrane models, composed of fatty acids and alcohols, has a significant impact on the membrane's structure and dynamics, potentially enhancing survival in harsh environments. nih.gov this compound is also used in histology in conjunction with liquid nitrogen to freeze tissues for cryosectioning. wikipedia.org Molecular modeling could provide insights into the specific interactions between this compound and biological macromolecules at the tissue surface during this rapid freezing process.
In materials science, molecular modeling helps in understanding the behavior of molecules within confined spaces. One study has modeled the behavior of this compound molecules located within the alpha-cage of a 5A zeolite. researchgate.net Zeolites are microporous materials used as catalysts and molecular sieves. The modeling showed that despite the known geometric selectivity of 5A zeolite, this compound molecules are capable of entering its pores, with simulations suggesting that each alpha-cage could accommodate multiple this compound molecules. researchgate.net This type of modeling is crucial for designing and optimizing separation processes, such as the industrial separation of n-pentane and this compound.
Q & A
Q. What are the key experimental considerations when designing studies involving isopentane’s thermodynamic properties?
To ensure accurate measurements, researchers must account for this compound’s high volatility and flammability. Experiments should utilize closed systems with pressure controls and inert atmospheres. Calorimetric methods (e.g., differential scanning calorimetry) or gas chromatography-mass spectrometry (GC-MS) are recommended for quantifying enthalpy and phase behavior. Reference data from the MBWR equation of state (for isobutane/isopentane mixtures) can guide parameter selection .
Q. How can researchers ensure accurate measurement of this compound’s heat transfer coefficients in laboratory settings?
Pool boiling experiments require precise temperature and pressure monitoring, as small deviations can alter results. Studies comparing R245fa/isopentane mixtures demonstrated that heat flux improvements depend on surface activation (e.g., partially boiling-active surfaces increased heat flux by 50% compared to pure R245fa) . Use standardized protocols for surface preparation and validate measurements against established correlations (e.g., the University of Oklahoma’s generalized thermal conductivity model) .
Q. What safety protocols are critical for handling this compound in ecological toxicity studies?
this compound’s volatility (LC50 for fish: 12.8 mg/L) and flammability necessitate strict containment and ventilation. Toxicity assessments should follow OECD guidelines for biodegradability (71.43% readily biodegradable) and use QSAR modeling to predict aquatic toxicity . Personal protective equipment (PPE) and explosion-proof equipment are mandatory.
Q. How can this compound’s structural isomerism influence its reactivity in organic synthesis?
this compound’s branched structure (vs. linear alkanes) reduces steric hindrance, increasing susceptibility to halogenation and dehydrogenation. Comparative studies with neopentane highlight its higher reactivity in producing isobutene, a key intermediate in fuel additives . Use spectroscopic methods (e.g., NMR) to track reaction pathways and isomer-specific byproducts.
Advanced Research Questions
Q. What methodologies resolve discrepancies between theoretical and experimental positron scattering cross-sections for this compound?
The IAM-SCAR model predicts total cross-sections (TCS) but underestimates inelastic scattering at energies >10 eV. Researchers should incorporate electron correlation effects and validate against high-resolution experimental TCS data (Table III in Chia et al., 2023) . Adjusting rotational excitation parameters in computational models may bridge gaps between theory and experiment.
Q. How do this compound mixtures affect heat transfer efficiency in geothermal binary cycles?
Mixtures with isobutane enhance thermal stability in supercritical conditions. Experimental data from Kedzierski (2006) show that 0.5% this compound in R245fa increases heat flux by 11% on fully active surfaces . Use three-parameter corresponding states correlations to predict thermal conductivity under varying pressure-temperature conditions .
Q. What advanced computational models improve predictions of this compound’s phase behavior in hydrocarbon blends?
Molecular dynamics (MD) simulations with force fields like TraPPE accurately model vapor-liquid equilibria. Cross-validate results with experimental PVT data and the MBWR equation of state, particularly for near-critical regions where traditional models fail .
Q. How can isotopic labeling techniques track this compound’s environmental degradation pathways?
Deuterated this compound (C₅D₁₂) enables tracing via mass spectrometry. Field studies should correlate biodegradation rates (71.43% in 28 days) with microbial community profiles under aerobic/anaerobic conditions . Combine with QSAR models to predict metabolite toxicity.
Methodological Recommendations
- Experimental Design : Prioritize closed-loop systems for volatile studies and validate instruments against certified reference materials (e.g., Pharmaceutical Secondary Standards) .
- Data Analysis : Use statistical tools (ANOVA, regression) to address variance in positron scattering or heat transfer datasets .
- Modeling : Integrate MD simulations with empirical equations of state for high-accuracy predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
